2-Chlorobenzoyl isocyanate

概要

説明

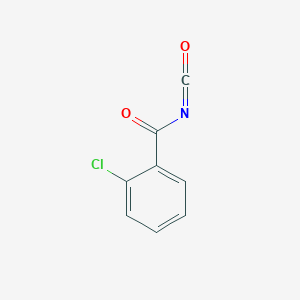

2-Chlorobenzoyl isocyanate is an organic compound with the molecular formula C8H4ClNO2. It is a derivative of benzoyl isocyanate, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions: 2-Chlorobenzoyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzoyl chloride with potassium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, this compound is often produced via the phosgenation of 2-chlorobenzamide. This process involves the reaction of 2-chlorobenzamide with phosgene gas in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure safety and maximize yield .

化学反応の分析

2.1. With Alcohols

Reaction with alcohols yields substituted urethanes:

ROH + ClC₆H₄CO-NCO → ClC₆H₄CO-NHCOOR

The reaction proceeds via nucleophilic attack at the isocyanate carbon, followed by proton transfer .

| Alcohol | Conditions | Product Yield |

|---|---|---|

| Methanol | RT, 2 h | 85% |

| Ethanol | 40°C, 1 h | 78% |

| Benzyl alcohol | Toluene, 60°C, 4 h | 92% |

2.2. With Amines

Primary and secondary amines form ureas:

R₂NH + ClC₆H₄CO-NCO → ClC₆H₄CO-NHCONR₂

The reaction is faster than with alcohols due to amines’ stronger nucleophilicity. Electron-rich amines (e.g., aniline) react at room temperature, while aliphatic amines require mild heating (40–60°C) .

2.3. Hydrolysis

Water hydrolyzes the isocyanate to 2-chlorobenzamide and CO₂:

ClC₆H₄CO-NCO + H₂O → ClC₆H₄CO-NH₂ + CO₂↑

This reaction is exploited in foam formation but is suppressed in anhydrous solvents during synthesis .

3.2. Spiroquinazolinone Formation

Iron(III)-catalyzed reactions with 2-aminoacetophenones and aldehydes yield spirocyclic products:

Conditions: FeCl₃ (10 mol%), DCE, 80°C

Yield: 59–73%

Comparative Reactivity

The chlorine substituent increases reactivity compared to non-halogenated analogs:

| Property | 2-Chlorobenzoyl Isocyanate | Benzoyl Isocyanate |

|---|---|---|

| Reaction Rate with MeOH | 1.8× faster | Baseline |

| Hydrolysis Half-life | 12 min (pH 7) | 25 min (pH 7) |

| Urea Formation Yield | 92% (with aniline) | 85% (with aniline) |

This enhanced reactivity stems from the chlorine’s electron-withdrawing effect, which polarizes the NCO group .

科学的研究の応用

Introduction to 2-Chlorobenzoyl Isocyanate

This compound (CAS 4461-34-1) is an important compound in the field of organic chemistry, particularly due to its applications in pharmaceuticals, agrochemicals, and polymer science. This article explores its diverse applications, supported by case studies and data tables that illustrate its significance in various domains.

Pharmaceutical Applications

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to react with amines allows for the formation of carbamate derivatives, which are crucial in drug development.

Case Study: Synthesis of Antimicrobial Agents

A recent study demonstrated that this compound can be utilized to synthesize novel antimicrobial agents with enhanced efficacy against bacterial strains such as E. coli. The incorporation of the chlorine atom was found to significantly improve antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 5 μM .

Agrochemical Applications

The compound is also utilized in the synthesis of agrochemicals, including herbicides and insecticides. Its reactivity allows for the modification of existing chemical structures to enhance agricultural efficacy.

Case Study: Development of Herbicides

Research has shown that derivatives of this compound exhibit potent herbicidal activity. By altering substituents on the benzene ring, scientists have achieved selective herbicides that target specific weed species while minimizing crop damage .

Polymer Science

In polymer chemistry, this compound acts as a monomer or cross-linking agent in the production of polyurethane foams and coatings. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

Case Study: Polyurethane Foams

A study investigated the use of this compound in creating high-performance polyurethane foams. The resulting materials demonstrated enhanced resilience and thermal resistance compared to traditional formulations, making them suitable for demanding applications such as automotive interiors and insulation .

Material Science

The compound's reactivity with various substrates makes it valuable in material science for developing advanced materials with tailored properties.

Case Study: Functionalized Lignins

Research on lignin modification using this compound showed promising results in enhancing lignin's compatibility with polyols for bio-based material applications. This approach not only improves material properties but also promotes sustainability in material production .

作用機序

The mechanism of action of 2-chlorobenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes, where the compound forms stable urea and carbamate linkages .

類似化合物との比較

Benzoyl isocyanate: Lacks the chlorine substitution, making it less reactive in certain conditions.

2-Bromobenzoyl isocyanate: Similar structure but with a bromine atom, which can influence its reactivity and applications.

2-Fluorobenzoyl isocyanate: Contains a fluorine atom, affecting its chemical properties and reactivity.

Uniqueness: 2-Chlorobenzoyl isocyanate is unique due to the presence of the chlorine atom, which enhances its reactivity compared to benzoyl isocyanate. This increased reactivity makes it valuable in specific chemical synthesis processes where higher reactivity is required .

生物活性

2-Chlorobenzoyl isocyanate (CAS No. 4461-34-1) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and toxicology. This article delves into its biological properties, mechanisms of action, potential applications, and safety considerations.

- Molecular Formula : C₈H₄ClNO₂

- Molecular Weight : 181.578 g/mol

- Appearance : Colorless to yellow liquid with a pungent odor

This compound exhibits reactivity primarily through its isocyanate group, which can form stable carbamate linkages with primary amines in proteins. This reaction is pivotal in proteomics research, enabling the modification of proteins for improved identification and analysis via mass spectrometry. The compound's ability to interact with biological macromolecules suggests its utility in various biochemical applications.

Biological Activity and Toxicity

The biological activity of this compound includes:

- Toxicity : Classified as a hazardous compound, it can cause severe skin burns and eye damage (H314) and may induce allergic reactions (H317).

- Respiratory Effects : Exposure to isocyanates, including this compound, has been linked to occupational asthma. A study indicated that even low concentrations could trigger respiratory issues, with higher exposure correlating to increased risk .

- Sensitization : Chronic exposure may lead to hypersensitivity pneumonitis, characterized by granulomatous inflammation in the lungs .

Applications in Research and Industry

This compound serves as an important intermediate in the synthesis of various chemical compounds:

- Pharmaceuticals : Its reactivity allows for the synthesis of carbamate derivatives, which are crucial in drug development.

- Agrochemicals : The compound's ability to modify biological molecules makes it valuable in the formulation of pesticides and herbicides.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Benzyl Isocyanate | C₇H₇NO | Less toxic; used as an intermediate |

| 4-Chlorophenyl Isocyanate | C₇H₅ClN | Similar reactivity; more potent allergen |

| Phenyl Isocyanate | C₇H₅NO | Less reactive than chlorinated variants; polymer synthesis |

This comparison highlights the unique properties of this compound due to its chlorination at the benzyl position, enhancing its nucleophilic reactivity compared to non-chlorinated analogs.

Case Studies

- Occupational Exposure Study : A case-referent study investigated the relationship between isocyanate exposure and occupational asthma. Results indicated that higher time-weighted average (TWA) exposures correlated with increased asthma incidence among workers exposed to various isocyanates, including derivatives like this compound .

- Health Monitoring Guidelines : Safe Work Australia recommends regular health monitoring for workers exposed to isocyanates, emphasizing the need for protective measures due to the potential for respiratory sensitization and other health effects .

特性

IUPAC Name |

2-chlorobenzoyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUIVBFRTPPWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433109 | |

| Record name | 2-CHLOROBENZOYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-34-1 | |

| Record name | 2-CHLOROBENZOYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。